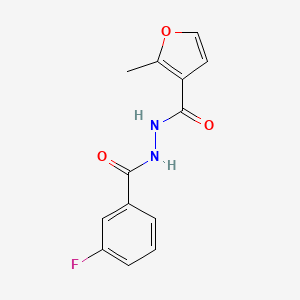
N'-(3-fluorobenzoyl)-2-methylfuran-3-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(3-fluorobenzoyl)-2-methylfuran-3-carbohydrazide is an organic compound characterized by the presence of a fluorobenzoyl group attached to a furan ring through a carbohydrazide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-fluorobenzoyl)-2-methylfuran-3-carbohydrazide typically involves the reaction of 3-fluorobenzoyl chloride with 2-methylfuran-3-carbohydrazide. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
N’-(3-fluorobenzoyl)-2-methylfuran-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to form alcohols.
Substitution: The fluorine atom on the benzoyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine atom.
Major Products Formed
Oxidation: Furanones and carboxylic acids.
Reduction: Alcohols and amines.
Substitution: Various substituted benzoyl derivatives.
Scientific Research Applications
N’-(3-fluorobenzoyl)-2-methylfuran-3-carbohydrazide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Mechanism of Action
The mechanism of action of N’-(3-fluorobenzoyl)-2-methylfuran-3-carbohydrazide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions. The fluorine atom’s high electronegativity may enhance the compound’s binding affinity to its targets, leading to increased biological activity .
Comparison with Similar Compounds
Similar Compounds
3-fluorobenzoic acid: Shares the fluorobenzoyl group but lacks the furan and carbohydrazide moieties.
2-methylfuran-3-carbohydrazide: Contains the furan and carbohydrazide moieties but lacks the fluorobenzoyl group.
Uniqueness
N’-(3-fluorobenzoyl)-2-methylfuran-3-carbohydrazide is unique due to the combination of the fluorobenzoyl group with the furan and carbohydrazide moieties. This combination imparts distinct chemical properties, such as increased stability and potential biological activity, making it a valuable compound for various research applications .
Properties
IUPAC Name |
N'-(3-fluorobenzoyl)-2-methylfuran-3-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN2O3/c1-8-11(5-6-19-8)13(18)16-15-12(17)9-3-2-4-10(14)7-9/h2-7H,1H3,(H,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLCCQLIBARAODM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NNC(=O)C2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]phenol](/img/structure/B5720374.png)
![N'-[(3-cyclopentylpropanoyl)oxy]-3-nitrobenzenecarboximidamide](/img/structure/B5720377.png)
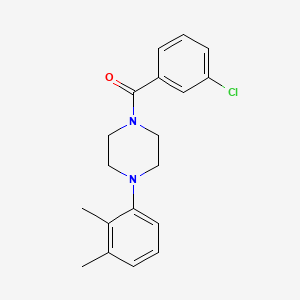
![1-[2-(4-Bromo-2-methylphenoxy)ethyl]-1,2,4-triazole](/img/structure/B5720400.png)
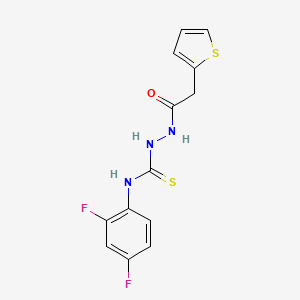
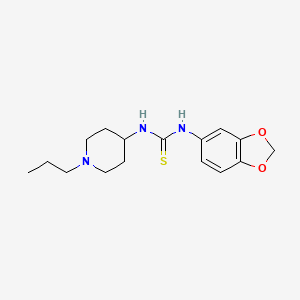
![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-ethylbutanamide](/img/structure/B5720421.png)
![1-(3-methoxyphenyl)-4-[(3-methylthiophen-2-yl)methyl]piperazine](/img/structure/B5720429.png)
![3-{[2-chloro-6-ethoxy-4-(hydroxymethyl)phenoxy]methyl}benzoic acid](/img/structure/B5720432.png)
![4-methyl-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5720436.png)
![4-[(E)-1-cyano-2-(3-nitrophenyl)ethenyl]benzonitrile](/img/structure/B5720442.png)
![4-tert-butyl-N-[2-(4-sulfamoylphenyl)ethyl]benzamide](/img/structure/B5720468.png)
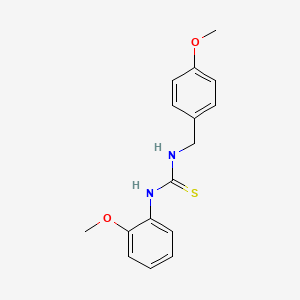
![4-tert-butyl-N-[(2-hydroxy-4-methylphenyl)carbamothioyl]benzamide](/img/structure/B5720478.png)
